Indinavir sulfate hydrate

Solubility Bioavailability Solid-State Chemistry

Researchers face variable purity and undocumented solid-state forms in generic indinavir, compromising assay reproducibility. Indinavir sulfate hydrate (Crixivan hydrate) is the validated sulfate salt/ethanol solvate with >25,000-fold enhanced solubility vs. free base. - Certified purity: 98.5%-101.5% (USP, anhydrous basis); specific impurity limits: lactone ≤1.5%, cis-aminoindanol ≤0.5% - Critical control in HIV-1 protease inhibition (Ki=0.358 nM, selectivity over HIV-2: 9.3x) and CYP3A4 DDI studies (Ki=0.17 μM) - Stability-indicating method validation standard under ICH conditions Immediate supply with full analytical documentation.

Molecular Formula C36H51N5O9S
Molecular Weight 729.9 g/mol
CAS No. 2129529-26-4
Cat. No. B12343724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndinavir sulfate hydrate
CAS2129529-26-4
Molecular FormulaC36H51N5O9S
Molecular Weight729.9 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.O.OS(=O)(=O)O
InChIInChI=1S/C36H47N5O4.H2O4S.H2O/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-5(2,3)4;/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);(H2,1,2,3,4);1H2/t28-,29+,31+,32-,33+;;/m1../s1
InChIKeyPIJYNLHMSSPSGX-NOYQBWMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indinavir Sulfate Hydrate Product Specifications


Indinavir sulfate hydrate (CAS 2129529-26-4), also identified as Crixivan hydrate, L-735,524 hydrate, and MK-639 hydrate, is the hydrated sulfate salt of the peptidomimetic HIV-1 protease inhibitor indinavir . Its molecular formula is C36H47N5O4·H2SO4·xH2O with a molecular weight of 711.87 on an anhydrous basis . The compound is a white to off-white crystalline powder that is freely soluble in water and methanol, facilitating its use in both research and pharmaceutical applications [1]. As an active pharmaceutical ingredient (API), its commercial specification mandates a purity of 98.5%–101.5% calculated on an anhydrous, solvent-free basis according to USP monographs [2].

Indinavir Sulfate Hydrate: Generic Substitution Risks


Generic substitution of indinavir sulfate hydrate without rigorous analytical and performance validation poses significant scientific and procurement risk. While indinavir is a member of the HIV protease inhibitor (PI) class, its unique combination of a sulfate salt and an ethanol solvate—a formulation found in no other PI—directly dictates its solubility profile, oral bioavailability, and pharmacokinetic behavior [1]. The compound's specific degradation pathway, which yields distinct impurities such as lactone and cis-aminoindanol at defined thresholds (≤1.5% and ≤0.5% respectively), requires highly specific analytical methods for quality control that may not be applicable to other PIs [2]. Furthermore, indinavir exhibits a distinct cytochrome P450 inhibition profile compared to ritonavir and saquinavir, with an order-of-magnitude lower CYP3A4 inhibition potency, directly impacting its drug-drug interaction potential and clinical utility [3]. These physicochemical and metabolic differentiations mean that in-class compounds cannot be assumed equivalent; procurement decisions must be evidence-based and tied to the compound's specific, validated attributes.

Indinavir Sulfate Hydrate Differentiation Evidence


Solubility Advantage vs. Free Base

The sulfate salt and ethanol solvate form of indinavir (CAS 2129529-26-4) exhibits dramatically enhanced aqueous solubility compared to the neutral monohydrate form. This is a critical differentiator for formulation and oral bioavailability [1].

Solubility Bioavailability Solid-State Chemistry

CYP3A4 Inhibition vs. Ritonavir

Indinavir is an order of magnitude less potent as a CYP3A4 inhibitor compared to ritonavir, a key differentiator that affects its drug-drug interaction profile. This reduced inhibition of a major drug-metabolizing enzyme makes it a preferred choice when co-administration with CYP3A4 substrates is required [1].

Drug-Drug Interactions Cytochrome P450 Pharmacokinetics

Clinical Efficacy vs. Saquinavir

In a head-to-head clinical study, indinavir demonstrated superior long-term clinical response compared to saquinavir hard gel capsule (hgc) formulation, consistent with observed differences in virological and immunological responses [1].

HIV Treatment Clinical Outcome Viral Load

Sulfate Salt and Ethanol Solvate

Indinavir is the only pharmaceutical on the market that is simultaneously formulated as a sulfate salt and an ethanol solvate. This unique multicomponent solid form is engineered to maximize solubility and oral pharmacokinetics, differentiating it from all other HIV protease inhibitors [1].

Solid-State Chemistry Formulation Crystallography

Degradation Pathway and Impurity Profile

The primary degradation pathway for indinavir sulfate is amide bond hydrolysis, yielding specific degradation products: lactone (at ≤1.5% w/w) and cis-aminoindanol (at ≤0.5% w/w). These are distinct from the degradation profiles of other protease inhibitors [1].

Stability Impurities Quality Control

Indinavir Sulfate Hydrate Applications


HIV Protease Inhibition Assays

Indinavir sulfate hydrate is the standard comparator compound for validating new HIV-1 protease inhibitors in enzyme inhibition assays. Its well-defined Ki (0.358 nM) and selectivity over HIV-2 protease (Ki = 3.316 nM) provide a robust baseline for evaluating potency and specificity [1]. Researchers should procure material with certified purity (≥98% HPLC) to ensure reproducible results in these critical assays .

Drug-Drug Interaction Studies

Due to its unique CYP inhibition profile, indinavir sulfate hydrate is an essential control in DDI studies. Its lower potency as a CYP3A4 inhibitor (Ki = 0.17 μM) compared to ritonavir makes it a valuable comparator for assessing the relative risk of metabolic drug interactions [2]. Its use in human liver microsome assays is standard for evaluating new chemical entities.

Stability-Indicating Method Development

The well-characterized forced degradation pathway of indinavir sulfate hydrate—producing eight distinct products under ICH stress conditions—makes it an ideal model compound for developing and validating stability-indicating analytical methods (e.g., HPLC, LC-MS/MS) [3]. Procurement of high-purity, well-documented batches is crucial for method validation and routine quality control in pharmaceutical analysis.

Formulation and Solid-State Research

The unique solid-state properties of indinavir sulfate hydrate, particularly its formulation as a sulfate salt/ethanol solvate that enhances solubility by >25,000-fold compared to the free base, make it a premier case study for researchers investigating amorphous solid dispersions, salt formation, and dissolution enhancement strategies [4]. It serves as a benchmark for engineering solubility into poorly bioavailable compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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